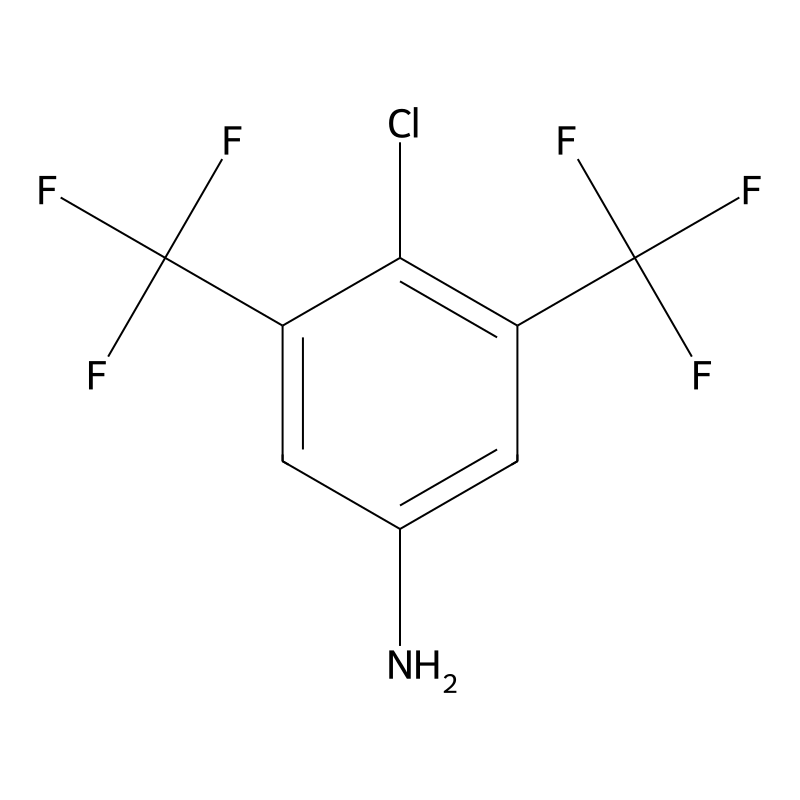3,5-Bis(trifluoromethyl)-4-chloroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Pyrazole Derivatives
Scientific Field: Medicinal Chemistry
Application Summary: “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria.
Results or Outcomes: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL. Compounds 11, 28, and 29 are potent against S.
Synthesis of Schiff’s Base
Scientific Field: Organic Chemistry
Application Summary: “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base.
Promoting Organic Transformations
Application Summary: The 3,5-bis(trifluoromethyl)phenyl motif of “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used ubiquitously in H-bond catalysts.
Synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline
Scientific Field: Organic Chemistry
Application Summary: “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction
Synthesis of 5,7-bis(trifluoromethyl)aniline
Application Summary: “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used in the synthesis of 5,7-bis(trifluoromethyl)aniline
Synthesis of (thio)urea-based catalysts
Application Summary: The 3,5-bis(trifluoromethyl)phenyl motif of “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used ubiquitously in H-bond catalysts.
Synthesis of Pentaamine and Bis-Heterocyclic Libraries
Application Summary: “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries.
Determination of Ionic Perfluorinated Substances and Telomers
3,5-Bis(trifluoromethyl)-4-chloroaniline is an organic compound notable for its unique molecular structure, which includes two trifluoromethyl groups and a chlorine atom attached to a phenyl ring. Its chemical formula is and it has a CAS number of 948014-37-7. The presence of trifluoromethyl groups enhances the compound's lipophilicity, stability, and reactivity, making it a valuable candidate in various chemical and biological applications .
There is no current information available regarding a specific mechanism of action for 3,5-Bis(trifluoromethyl)-4-chloroaniline.
As information on 3,5-Bis(trifluoromethyl)-4-chloroaniline is limited, it is advisable to handle it with caution assuming similar properties to other chloroaniline derivatives. Chloroanilines can be irritating to the skin, eyes, and respiratory system. They may also be harmful if absorbed through the skin or inhaled []. Always consult with a safety data sheet (SDS) for specific handling procedures and precautions when encountering unknown chemicals.
- Oxidation: This compound can be oxidized to form nitro or nitroso derivatives.
- Reduction: It can undergo reduction to yield amines or other reduced forms.
- Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. These reactions typically require controlled temperatures and pressures to optimize yield and selectivity.
3,5-Bis(trifluoromethyl)-4-chloroaniline has been investigated for its biological activities, particularly its potential antimicrobial effects. Similar compounds have shown efficacy against drug-resistant bacteria, suggesting that this compound may interact with biochemical pathways involved in bacterial growth and survival. It has also been reported to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism .
The synthesis of 3,5-Bis(trifluoromethyl)-4-chloroaniline can be achieved through several methods:
- Direct Halogenation: Chlorination of an aniline derivative that already contains trifluoromethyl groups.
- Nucleophilic Substitution: Starting from a suitable precursor that allows for the introduction of both trifluoromethyl and chloro groups.
- Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields when synthesizing related compounds .
These methods have been optimized to achieve high yields, often exceeding 86% under appropriate conditions.
3,5-Bis(trifluoromethyl)-4-chloroaniline has diverse applications across various fields:
- Chemistry: Acts as a building block in the synthesis of complex organic molecules.
- Biology: Explored for antimicrobial and anticancer properties.
- Medicine: Investigated as a precursor for pharmaceutical compounds with therapeutic potential.
- Industry: Used in the production of agrochemicals, dyes, and specialized materials .
Research indicates that 3,5-Bis(trifluoromethyl)-4-chloroaniline interacts significantly with biological molecules. Its trifluoromethyl groups enhance binding affinity to enzymes such as cytochrome P450, potentially leading to modulation of their activity. Additionally, interactions with biomolecules like glutathione suggest implications in redox reactions and cellular detoxification processes .
Several compounds share structural similarities with 3,5-Bis(trifluoromethyl)-4-chloroaniline:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline | Lacks chlorine atom | Different reactivity |
| 3,5-Bis(trifluoromethyl)benzamide | Contains an amide group | Distinct chemical properties |
| 3,5-Bis(trifluoromethyl)benzonitrile | Contains a nitrile group | Varies in reactivity |
Uniqueness: The unique combination of both trifluoromethyl groups and a chlorine atom in 3,5-Bis(trifluoromethyl)-4-chloroaniline provides specific chemical properties that enhance its utility in scientific research and industrial applications. This combination results in increased lipophilicity and stability compared to its analogs .








